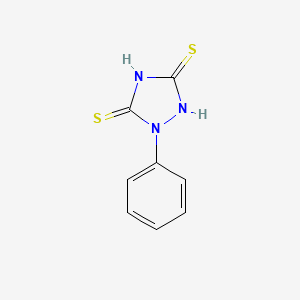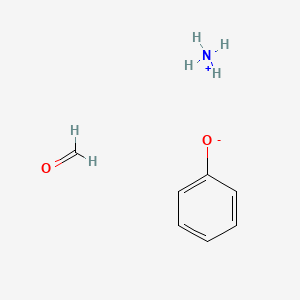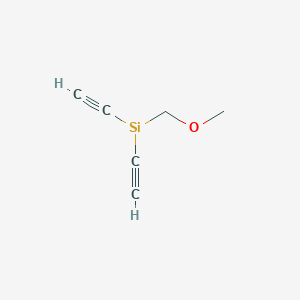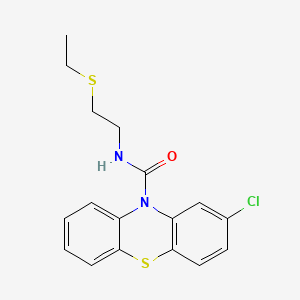
1-Phenyl-1,2,4-triazolidine-3,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that contains a triazolidine ring with two sulfur atoms at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2,4-triazolidine-3,5-dithione can be synthesized through the cyclo-condensation of aromatic aldehydes or ketones with thiosemicarbazide. This reaction is typically carried out under mild conditions using a catalyst such as meglumine in water . The reaction proceeds efficiently at room temperature, resulting in high yields of the desired product.
Industrial Production Methods
The use of green catalysts and solvents, such as meglumine and water, is preferred to minimize environmental impact and ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using reagents such as 4-Phenyl-1,2,4-triazoline-3,5-dione.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione are used under mild conditions to achieve oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed from oxidation reactions.
Reduction: Dithiols are formed from reduction reactions.
Substitution: Various substituted triazolidine derivatives are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,2,4-triazolidine-3,5-dithione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2,4-triazolidine-3,5-dithione can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is a strong dienophile and is used in Diels-Alder reactions.
1,2,4-Triazolidine-3-thione: Similar in structure but lacks the dithione group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its dithione group, which imparts distinct chemical reactivity and biological activity compared to other triazolidine derivatives.
Eigenschaften
CAS-Nummer |
52208-13-6 |
|---|---|
Molekularformel |
C8H7N3S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
1-phenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3S2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) |
InChI-Schlüssel |
OHTWYWBEOQAXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=S)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)







